molecular formula C7H7BrO3S B13598402 3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid

3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid

Cat. No.: B13598402
M. Wt: 251.10 g/mol
InChI Key: MPPMCHJUJKUFEV-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid is an organic compound that features a brominated thiophene ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acids under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The bromine atom and hydroxypropanoic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorothiophen-2-yl)-3-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorothiophen-2-yl)-3-hydroxypropanoic acid: Contains a fluorine atom instead of bromine.

    3-(4-Methylthiophen-2-yl)-3-hydroxypropanoic acid: Features a methyl group instead of a halogen atom.

Uniqueness

3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties, making it distinct from its chlorine, fluorine, and methyl analogs .

Properties

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C7H7BrO3S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5,9H,2H2,(H,10,11)

InChI Key

MPPMCHJUJKUFEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C(CC(=O)O)O

Origin of Product

United States

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